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Compound of Interest

Compound Name: 4-Bromo-8-methoxyquinoline

Cat. No.: B035057

The quinoline ring system, a bicyclic aromatic heterocycle containing nitrogen, is a cornerstone
of medicinal chemistry.[1] This "privileged structure™ is present in a wide array of natural
products and pharmacologically active compounds, demonstrating a broad spectrum of
biological activities including antimalarial, anticancer, antimicrobial, and antiparasitic effects.[1]
[2] The versatility of the quinoline scaffold stems from its ability to serve as a robust framework
for diverse chemical modifications, allowing for the fine-tuning of its biological and
physicochemical properties.[3]

Within this important class of compounds, 4-Bromo-8-methoxyquinoline (C10HsBrNO)
emerges as a particularly valuable synthetic intermediate.[4][5] Its structure is characterized by
a bromine atom at the 4-position and a methoxy group at the 8-position. This specific
arrangement of functional groups imparts unique reactivity, making it a key building block for
more complex molecules. The bromine atom serves as a versatile handle for introducing further
molecular diversity through cross-coupling reactions, while the methoxy group influences the
electronic properties and can be a site for demethylation to reveal a chelating 8-
hydroxyquinoline core.[4][6] This guide provides a comprehensive overview of the synthesis,
characterization, reactivity, and applications of 4-Bromo-8-methoxyquinoline, with a focus on
its role in the development of novel therapeutic and diagnostic agents.

Physicochemical and Structural Properties

4-Bromo-8-methoxyquinoline is typically a pale yellow to brownish solid that is soluble in
common organic solvents.[4] Its molecular structure has been confirmed by single-crystal X-ray
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crystallography, revealing an essentially coplanar arrangement of its non-hydrogen atoms.[6] In
the solid state, molecules are linked into one-dimensional chains through weak intermolecular
C—H:--1t interactions.[6]

Table 1: Physicochemical Properties of 4-Bromo-8-methoxyquinoline

Property Value Reference
CAS Number 103028-31-5 [5]
Molecular Formula C10HsBrNO [7]
Molecular Weight 238.08 g/mol [5]
Appearance Pale yellow to brownish solid [4]
SMILES COclccec2c(Br)ecencl2 [4]
InChi Key ZTCUNVSNCQDTQR- -

UHFFFAOYSA-N

Synthesis and Characterization

The synthesis of 4-bromoquinoline derivatives is crucial for their application in medicinal
chemistry. While traditional methods often rely on harsh reagents like phosphorus oxybromide
(POBrs) with 4-hydroxyquinolines, which can be toxic and have limited substrate scope,
modern approaches offer milder and more versatile alternatives.[8]

A notable method involves the cyclization of o-propargyl phenyl azide using brominating agents
like trimethylsilyl bromide (TMSBTr) or hydrobromic acid (HBr).[8] This approach provides a
direct route to the 4-bromoquinoline core under mild conditions.

Experimental Protocol: Synthesis of 4-Bromoquinoline
Derivatives

This protocol is based on a general method for synthesizing 4-bromoquinoline derivatives from
o-propargyl phenyl azide.[8]
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Objective: To synthesize a 4-bromoquinoline derivative via cyclization of an o-propargyl phenyl
azide precursor.

Materials:

e o-propargyl phenyl azide derivative

o Trimethylsilyl bromide (TMSBr) or Hydrobromic acid (HBr)

» Organic solvent (e.g., acetonitrile, nitromethane, or a halogenated hydrocarbon)
» Reaction vessel with magnetic stirrer and reflux condenser

o Standard laboratory glassware for workup and purification

« Silica gel for column chromatography

Procedure:

e Dissolution: In a clean, dry reaction vessel, dissolve the o-propargyl phenyl azide raw
material in the chosen organic solvent at room temperature. Ensure complete dissolution
with magnetic stirring.

o Reagent Addition: Slowly add TMSBr or HBr to the solution. A typical molar ratio of azide to
brominating agent is 1:2.5 to 1:3.0.[8]

o Reaction: Heat the reaction mixture to a temperature between 40-60°C. Maintain this
temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography
(TLC).

e Quenching and Extraction: After the reaction is complete (as indicated by TLC), cool the
mixture to room temperature. Carefully quench the reaction with a suitable aqueous solution
(e.g., saturated sodium bicarbonate). Transfer the mixture to a separatory funnel and extract
the product into an organic solvent like ethyl acetate or dichloromethane.

e Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous
sodium sulfate or magnesium sulfate.
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« Purification: Filter off the drying agent and concentrate the solvent under reduced pressure.
Purify the crude product by silica gel column chromatography to obtain the pure 4-
bromoquinoline derivative.

Characterization

The identity and purity of 4-Bromo-8-methoxyquinoline are confirmed using standard
analytical techniques:

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 13C NMR are used to confirm the
molecular structure by analyzing the chemical shifts, coupling constants, and integration of
the protons and carbons.

e Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its
elemental composition.

« Infrared (IR) Spectroscopy: Identifies the characteristic functional groups present in the
molecule.

o X-ray Crystallography: Determines the precise three-dimensional arrangement of atoms in a
single crystal, providing definitive structural proof.[6] The crystal data for 4-Bromo-8-
methoxyquinoline has been reported as orthorhombic with cell dimensions a = 5.1615 A, b
=12.1337 A, and ¢ = 14.2436 A [6]

Applications in Drug Discovery and Medical Imaging

4-Bromo-8-methoxyquinoline's primary value lies in its role as a versatile precursor for
compounds with significant biological activity.[4][6] The reactive bromine at the C-4 position is
ideal for introducing new functionalities, particularly through palladium-catalyzed cross-coupling
reactions like the Suzuki-Miyaura reaction, to form C-C bonds.[9]

Anticancer Drug Development

The quinoline scaffold is a well-established pharmacophore in oncology.[1] Derivatives have
been shown to exert anticancer effects through various mechanisms, including apoptosis
induction, cell cycle arrest, and inhibition of angiogenesis.[1][10] The introduction of bromine
atoms onto the quinoline ring often enhances antiproliferative activity.[11]
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Derivatives of 4-Bromo-8-methoxyquinoline can be synthesized to explore structure-activity
relationships (SAR). For example, replacing the bromine with various anilino groups has led to
the development of potent antiproliferative agents.[12] Studies on related 8-methoxyquinoline
derivatives show that substitution at the quinoline ring is crucial for activity. For instance, in a
series of 4-anilino-2-phenylquinolines, an 8-methoxy group was compared to an 8-hydroxy
group, with the latter often proving more potent, suggesting that a hydrogen-bond-donating
substituent is favorable.[12] Highly brominated quinolines have demonstrated significant
inhibitory effects against cancer cell lines such as C6 (rat glioblastoma), HeLa (human cervical
cancer), and HT29 (human colon adenocarcinoma).[3] Some brominated 8-hydroxyquinoline
derivatives have been found to inhibit human topoisomerase I, a critical enzyme for DNA
replication.[3]

Caption: Logical workflow for developing active agents from the quinoline core.

Antimicrobial Agents

Quinoline derivatives, particularly those based on the 8-hydroxyquinoline scaffold, are known
for their potent antimicrobial properties.[13][14] This activity is often attributed to their ability to
chelate essential metal ions, disrupting bacterial metal homeostasis.[14] While 4-Bromo-8-
methoxyquinoline itself is primarily a synthetic precursor, it can be readily converted to 4-
substituted-8-hydroxyquinoline analogs. These derivatives are explored for their antibacterial
and antibiofilm activities against various pathogens, including foodborne microorganisms and
resistant strains like MRSA.[14][15]

Medical Imaging

An important application of 4-Bromo-8-methoxyquinoline is as a precursor for
radiohalogenated imaging agents for Positron Emission Tomography (PET) and Single Photon
Emission Computed Tomography (SPECT).[6] The bromo-substituent can be replaced with a
radioisotope (e.g., 18F, 123|). The resulting radiolabeled 8-hydroxyquinoline derivatives are being
developed to image targets like amyloid plagues in Alzheimer's disease and matrix
metalloproteinases in tumors.[6]

Structure-Activity Relationship (SAR) of Brominated
Quinolines
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The biological activity of quinoline derivatives is highly dependent on the nature and position of
substituents on the ring system. Data from various studies on brominated and substituted
quinolines provide valuable insights into their SAR.

Key Observations:

e Importance of Substitution: The parent 8-hydroxyquinoline scaffold often shows minimal
activity, highlighting the necessity of substitutions to impart cytotoxicity.[11]

o Effect of Bromination: The introduction of one or more bromine atoms significantly enhances
antiproliferative activity. Dibromo-derivatives are often more potent than their mono-bromo
counterparts.[11]

o Synergistic Effects: Combining bromine with other electron-withdrawing groups, such as
cyano (-CN) or nitro (-NO2), can lead to a synergistic increase in anticancer potency.[11]

» Role of the 8-Position Substituent: The group at the C-8 position is critical. Converting an 8-
methoxy group to an 8-hydroxy group can enhance inhibitory potential, possibly due to the
latter's ability to chelate metal ions or form key hydrogen bonds with biological targets.[3][12]

Table 2: Anticancer Activity of Selected Substituted Quinolines
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) Target Cell
Compound Substituents Li ICso0 (pg/mL) Reference
ine

3,5,6,7-

Compound 7 Tetrabromo-8- C6 12.33 [3]
methoxy

HelLa 14.54 [3]

HT29 10.25 [3]
5,7-Dibromo-3,6-

Compound 11 dimethoxy-8- C6 9.60 [3]
hydroxy

HelLa 5.45 [3]

HT29 8.24 [3]
6,8-Dibromo-5-

Compound 17 ) C6 >50 [3]
nitro

HelLa >50 [3]

HT29 24.50 [3]

ICso: The half maximal inhibitory concentration, a measure of the potency of a substance in
inhibiting a specific biological or biochemical function.

The data clearly indicates that poly-bromination, especially in combination with a hydroxyl
group at the C-8 position, leads to potent anticancer activity.[3]

Caption: A typical workflow for developing and evaluating novel quinoline derivatives.

Conclusion

4-Bromo-8-methoxyquinoline is a high-value chemical intermediate with significant strategic
importance in medicinal chemistry and materials science. Its defined structure and versatile
reactivity, particularly at the C-4 bromine position, provide a reliable platform for the synthesis
of diverse and complex molecular architectures. The extensive research into its derivatives has
demonstrated their potential as potent anticancer and antimicrobial agents, as well as
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precursors for advanced medical imaging probes. The clear structure-activity relationships

emerging from studies on brominated quinolines continue to guide the rational design of new

therapeutic candidates. As research progresses, 4-Bromo-8-methoxyquinoline will

undoubtedly remain a key building block in the quest for novel drugs and diagnostic tools to

address pressing global health challenges.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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